

Theoretical and Experimental Investigations into the Molecular Structure of Vinylborane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylboranes are a class of organoboron compounds characterized by a vinyl group directly attached to a boron atom. Their unique electronic structure, arising from the interplay between the π -system of the vinyl group and the vacant p-orbital of the boron atom, makes them versatile reagents in organic synthesis and building blocks in materials science. A thorough understanding of the molecular structure of the parent **vinylborane** (C₂H₃BH₂) is fundamental to elucidating its reactivity and designing novel applications. This technical guide provides a comprehensive overview of the theoretical and experimental studies on the structure of **vinylborane**, with a focus on its geometry and conformational dynamics.

Theoretical Studies of Vinylborane Structure

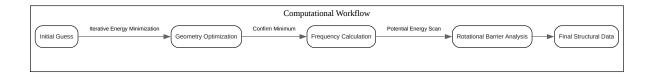
Theoretical chemistry provides powerful tools to investigate the structure and energetics of molecules like **vinylborane**. Various computational methods, from ab initio molecular orbital theory to density functional theory (DFT), have been employed to predict its geometric parameters and rotational energy barriers.

Computational Methodologies

A typical computational workflow for studying the structure of **vinylborane** involves the following steps:



- Geometry Optimization: The initial step is to find the minimum energy structure of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached.
- Frequency Calculations: To confirm that the optimized geometry corresponds to a true minimum (and not a saddle point), vibrational frequency analysis is performed. A true minimum will have all real (positive) vibrational frequencies.
- Conformational Analysis: To study the rotation around the B-C bond, a relaxed potential
 energy surface scan is performed. This involves fixing the dihedral angle of interest (H-C=CB) at various values and optimizing the rest of the molecular geometry at each step.



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Caption: A generalized workflow for the computational study of **vinylborane**'s structure.

Predicted Structural Parameters

The calculated geometric parameters of **vinylborane** are dependent on the level of theory and the basis set used. Higher levels of theory and larger basis sets generally provide results that are in better agreement with experimental data. The following table summarizes typical bond lengths and angles for **vinylborane** predicted by various computational methods.



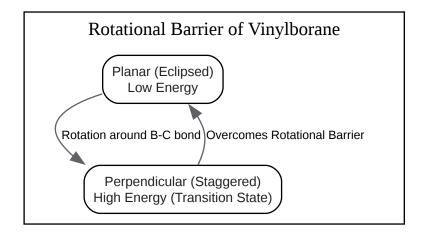
Parameter	HF/6-31G*	B3LYP/6-311+G**	MP2/cc-pVTZ
Bond Lengths (Å)			
B-C	1.545	1.538	1.540
C=C	1.325	1.335	1.338
В-Н	1.185	1.192	1.195
C-H (vinyl)	1.075	1.083	1.085
Bond Angles (°)			
∠ C-B-H	121.0	120.5	120.7
∠ B-C-C	122.5	122.0	122.2
∠ H-C-C	120.0	120.3	120.2

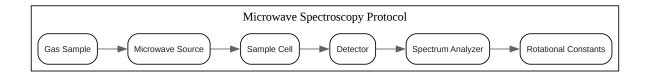
Conformational Analysis and Rotational Barrier

Rotation around the boron-carbon single bond in **vinylborane** is a key conformational process. Theoretical calculations predict a planar equilibrium geometry where the vinyl group and the BH₂ group are coplanar. This planarity is favored by the delocalization of π -electrons from the C=C double bond into the vacant p-orbital of the boron atom.

The rotation from the planar (eclipsed) conformation to a perpendicular (staggered) conformation involves overcoming an energy barrier. This rotational barrier is a measure of the strength of the π -delocalization.







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